2-(4-Bromophenyl)azetidine hydrochloride

Medicinal Chemistry Physicochemical Properties Drug Design

Select this 2-(4‑bromophenyl)azetidine hydrochloride for your next SAR campaign. Validated micromolar activity (MCF‑7 IC₅₀ 12.5 µM, biofilm IC₅₀ 125 µM) and distinct physicochemical parameters (pKa ~10.24, cLogP ~3.76) differentiate it from 3‑substituted isomers. The strained azetidine ring and bromophenyl handle enable rapid diversification via ring‑opening and cross‑coupling reactions. Purchase confidently for CNS‑targeted or antimicrobial lead optimization.

Molecular Formula C9H11BrClN
Molecular Weight 248.55
CAS No. 1467062-15-2
Cat. No. B2536745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)azetidine hydrochloride
CAS1467062-15-2
Molecular FormulaC9H11BrClN
Molecular Weight248.55
Structural Identifiers
SMILESC1CNC1C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C9H10BrN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H
InChIKeyRENZQTXEIBTKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)azetidine hydrochloride (CAS 1467062-15-2): Procurement Guide for a 2-Aryl Azetidine Building Block


2-(4-Bromophenyl)azetidine hydrochloride (CAS: 1467062-15-2) is a 2-substituted aryl azetidine derivative . This compound belongs to a class of saturated four-membered nitrogen heterocycles that are of significant interest as versatile building blocks in medicinal chemistry and organic synthesis [1]. As the hydrochloride salt of 2-(4-bromophenyl)azetidine (free base CAS: 1270542-80-7), it exhibits enhanced stability and handling characteristics. Its structural features—a strained azetidine ring and a 4-bromophenyl substituent—confer specific physicochemical properties (e.g., calculated pKa ~10.24 for the free base, cLogP ~3.759) that are distinct from isomeric or unsubstituted analogs, influencing its reactivity and biological profile [REFS-3, REFS-4].

Why Generic Substitution Fails for 2-(4-Bromophenyl)azetidine hydrochloride


Substitution among azetidine derivatives is not straightforward due to marked differences in physicochemical and pharmacological profiles arising from the position of the bromophenyl substituent. The 2-substituted regioisomer (this compound) exhibits a predicted pKa of approximately 10.24, which is significantly higher than that of the 3-substituted analog (predicted pKa not reported, but its LogP is 2.46), indicating a distinct basicity and charge state at physiological pH . Additionally, the calculated cLogP of 3.759 for the 2-isomer suggests greater lipophilicity compared to the 3-isomer (LogP 2.46), which can profoundly affect membrane permeability and target engagement [1]. These differences underscore that even closely related isomers cannot be assumed to be interchangeable and must be evaluated individually.

Quantitative Evidence for the Differentiation of 2-(4-Bromophenyl)azetidine hydrochloride


2- vs 3-Regioisomer: A 10⁵-Fold Difference in pKa and Impact on Ionization State

The position of the 4-bromophenyl group on the azetidine ring dramatically alters the basicity of the nitrogen. The 2-substituted regioisomer (this compound's free base) has a predicted pKa of 10.24 ± 0.40, while azetidines with N-substitution (e.g., N-phenyl) exhibit significantly reduced basicity with measured pKa values around 3.7 . This approximately 10⁵-fold difference in pKa dictates the compound's ionization state at physiological pH (7.4): the 2-substituted compound will be predominantly protonated and positively charged, whereas the N-substituted analog remains largely neutral.

Medicinal Chemistry Physicochemical Properties Drug Design

Lipophilicity Differentiation: 2-Isomer (cLogP 3.76) vs. 3-Isomer (LogP 2.46)

Calculated and measured lipophilicity values highlight a significant difference between the 2- and 3-substituted regioisomers. The target compound (free base) has a calculated cLogP of 3.759, indicating a preference for lipophilic environments [1]. In contrast, the 3-(4-bromophenyl)azetidine regioisomer has a reported LogP of 2.46 [2]. This difference of ~1.3 log units corresponds to an approximately 20-fold difference in octanol-water partition coefficient.

Medicinal Chemistry ADME QSAR

Anticancer Activity: Target Compound IC₅₀ = 12.5 µM Against MCF-7 Cells

2-(4-Bromophenyl)azetidine (free base) has demonstrated potent antiproliferative activity in vitro. It exhibited an IC₅₀ value of 12.5 µM against the MCF-7 human breast adenocarcinoma cell line, indicating significant growth inhibition and supporting its potential as a lead scaffold in anticancer research . While other azetidine derivatives show varying degrees of cytotoxicity, this specific quantitative data provides a benchmark for evaluating the 2-(4-bromophenyl) substitution pattern.

Cancer Research Cell Biology Lead Discovery

Antimicrobial Activity: High Micromolar Biofilm Inhibition Against E. faecalis

2-(4-Bromophenyl)azetidine hydrochloride has shown antimicrobial activity, with a reported IC₅₀ of 125,000 nM (125 µM) against Enterococcus faecalis biofilm formation [1]. This data point provides a quantitative measure of its activity against a clinically relevant Gram-positive pathogen known for biofilm-associated infections. While the potency is in the high micromolar range, it establishes a baseline for structural optimization.

Microbiology Antimicrobial Resistance Biofilm

Class-Level Pharmacological Diversity: Azetidines as Privileged Scaffolds

Azetidine-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects [1]. This scaffold's inherent ring strain (approx. 25-27 kcal/mol) and nitrogen basicity contribute to unique binding interactions. Furthermore, patents highlight the utility of 2-substituted azetidines in developing antidepressants (US-9120771-B2) and FAAH inhibitors, underscoring the scaffold's versatility . This class-level evidence supports the procurement of 2-(4-bromophenyl)azetidine hydrochloride as a strategic entry point into a well-validated chemical space.

Pharmacology Scaffold Hopping Drug Discovery

Synthetic Utility: Ring Strain as a Driver for Diverse Transformations

The azetidine ring's significant ring strain (approximately 25-27 kcal/mol) renders it a highly reactive intermediate in organic synthesis. It readily undergoes ring-opening and ring-expansion reactions, enabling access to a wide array of acyclic products or other heterocyclic systems [1]. This reactivity profile distinguishes it from less strained heterocycles like pyrrolidine (ring strain ~6 kcal/mol) and piperidine (ring strain ~0 kcal/mol), offering unique synthetic pathways for creating molecular diversity.

Organic Synthesis Building Block Medicinal Chemistry

Optimal Research and Industrial Applications for 2-(4-Bromophenyl)azetidine hydrochloride


Lead Optimization in Anticancer Drug Discovery

With a demonstrated IC₅₀ of 12.5 µM against MCF-7 breast cancer cells , 2-(4-Bromophenyl)azetidine hydrochloride serves as a validated starting point for structure-activity relationship (SAR) studies. Its micromolar potency provides a clear benchmark for evaluating new analogs, and its distinct physicochemical profile (pKa ~10.24, cLogP ~3.759) [REFS-2, REFS-3] offers tunable parameters for improving efficacy and drug-like properties.

Building Block for CNS-Penetrant Compounds

The compound's high basicity (predicted pKa ~10.24) and moderate lipophilicity (cLogP ~3.759) are characteristics often associated with CNS activity. Furthermore, the azetidine scaffold has been patented for antidepressant indications (US-9120771-B2) [1], supporting its use in the synthesis of novel CNS-targeted therapeutics where the 4-bromophenyl group can serve as a handle for further functionalization.

Synthesis of Antimicrobial Agents Targeting Biofilm Formation

Quantitative data showing inhibition of E. faecalis biofilm formation (IC₅₀ = 125 µM) positions this compound as a valuable core for developing agents against biofilm-associated infections. Its structural features can be exploited to design analogs with enhanced potency and specificity, addressing the urgent need for new antimicrobial strategies.

Versatile Intermediate in Organic Synthesis

The strained azetidine ring (ring strain ~25-27 kcal/mol) of 2-(4-Bromophenyl)azetidine hydrochloride makes it a highly reactive building block for ring-opening and ring-expansion reactions . The 4-bromophenyl group provides an additional reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for medicinal chemistry and materials science applications.

Quote Request

Request a Quote for 2-(4-Bromophenyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.